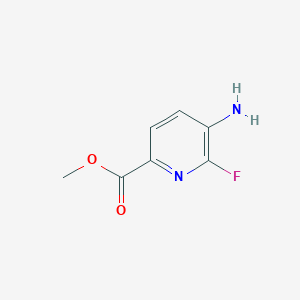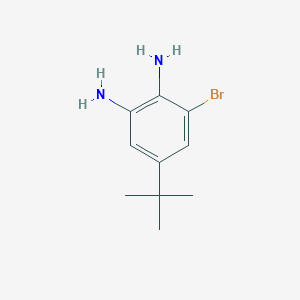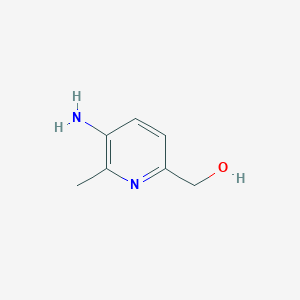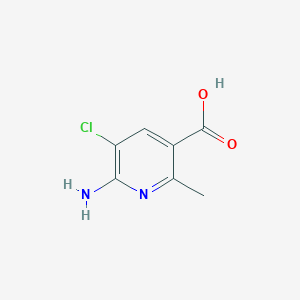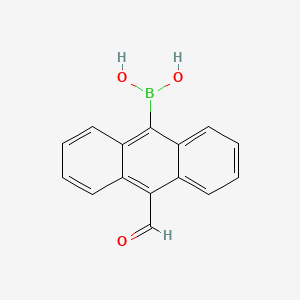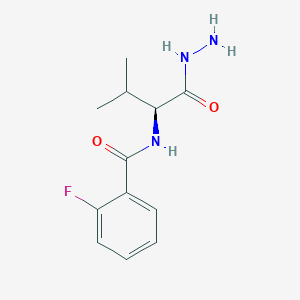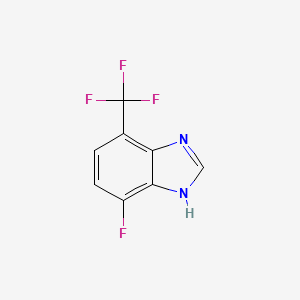
4-Fluoro-7-(trifluoromethyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-7-(trifluoromethyl)-1H-benzimidazole is a heterocyclic compound characterized by the presence of a benzimidazole ring substituted with a fluoro group at the 4-position and a trifluoromethyl group at the 7-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-7-(trifluoromethyl)-1H-benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoro-1,2-phenylenediamine with trifluoroacetic acid in the presence of a dehydrating agent such as polyphosphoric acid. The reaction is carried out under reflux conditions, leading to the formation of the desired benzimidazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-7-(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzimidazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can undergo coupling reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzimidazole derivatives, while oxidation can yield benzimidazole N-oxides.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-7-(trifluoromethyl)-1H-benzimidazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 4-Fluoro-7-(trifluoromethyl)-1H-benzimidazole in biological systems involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, leading to inhibition or modulation of enzyme activities. The benzimidazole ring can also participate in hydrogen bonding and π-π stacking interactions, further contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-7-nitrobenzofurazan: Another fluorinated heterocyclic compound with applications in fluorescence labeling.
4-Trifluoromethyl nicotinic acid: A compound with similar trifluoromethyl substitution but different core structure.
Belzutifan: A compound with a similar trifluoromethyl group used in medicinal chemistry.
Uniqueness
4-Fluoro-7-(trifluoromethyl)-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of fluoro and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H4F4N2 |
|---|---|
Molekulargewicht |
204.12 g/mol |
IUPAC-Name |
7-fluoro-4-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H4F4N2/c9-5-2-1-4(8(10,11)12)6-7(5)14-3-13-6/h1-3H,(H,13,14) |
InChI-Schlüssel |
BOWUPQJSZHTZKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1C(F)(F)F)N=CN2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



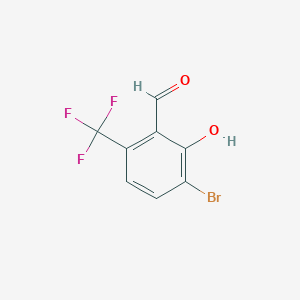
![2,6-Difluoro-N-[[[2-methyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]carbonyl]benzamide](/img/structure/B12852565.png)
![[2-(4-Methyl-1H-imidazol-2-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12852567.png)


